![molecular formula C20H17N3O4S2 B2358030 3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-78-9](/img/structure/B2358030.png)

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

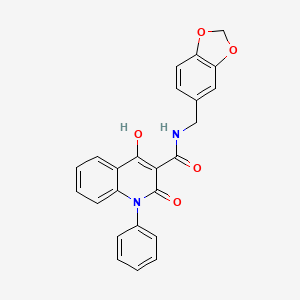

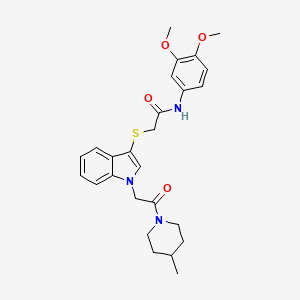

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and a dimethoxyphenyl group .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The compound could also participate in reactions involving the thiazolo[5,4-b]pyridine ring or the dimethoxyphenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water, while the dimethoxyphenyl group could potentially increase its lipophilicity .Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

- 3,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and related compounds have been evaluated as inhibitors of the enzyme kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in the production of neuroactive metabolites. Inhibitors of this pathway, like the aforementioned compound, have potential therapeutic applications in treating disorders related to neuronal injury (Röver et al., 1997).

Exploration in Disease Models

- The compound has been investigated in the context of neurodegenerative diseases. Studies have looked into its metabolism and pharmacokinetics in mice, particularly regarding its role as a prodrug for the kynurenine 3-monooxygenase (KMO) inhibitor Ro-61-8048. This research is crucial for understanding its potential use in treating conditions like Huntington's and Alzheimer's diseases (Beconi et al., 2012).

Photodynamic Therapy Applications

- Certain derivatives of benzenesulfonamide, including those related to this compound, have been synthesized and characterized for use in photodynamic therapy, particularly in the treatment of cancer. These compounds are notable for their good fluorescence properties, high singlet oxygen quantum yield, and photostability, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Anti-inflammatory Activities

- Research has also been conducted on various thiazolyl and thiadiazolyl derivatives of benzenesulfonamides, including those structurally related to the compound , for their antimicrobial and anti-inflammatory properties. These studies explore the potential of these derivatives in treating infections and inflammatory conditions (Shetty et al., 2010).

Antimalarial Research

- Derivatives connected to benzenesulfonamide moieties have been synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria. Research indicates potential antimalarial activity of these compounds, contributing to the search for new treatments against drug-resistant strains of the parasite (Silva et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Mode of Action

Similar compounds have been reported to exhibit potent pi3k inhibitory activity . This suggests that the compound might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the reported pi3k inhibitory activity of similar compounds , it can be inferred that the compound might affect pathways related to PI3K signaling, which plays a crucial role in various cellular processes, including cell growth and survival.

Pharmacokinetics

In silico assessment of similar compounds has revealed suitable drug-like parameters and adme properties , suggesting that the compound might have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown moderate inhibitory activity against tested cell lines , suggesting that the compound might have potential antitumor activity.

Biochemical Analysis

Biochemical Properties

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3K, inhibiting its enzymatic activity . The structure-activity relationships (SAR) study showed that the sulfonamide functionality of this compound was important for PI3Kα inhibitory activity .

Cellular Effects

The compound exerts significant effects on various types of cells by inhibiting PI3K. This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to PI3K, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular functions .

Properties

IUPAC Name |

3,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-26-17-9-8-15(12-18(17)27-2)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTKVWQMNIDRCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)

![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)

![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)

![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)

![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)